molecular formula C14H19Cl B14691802 1-Chlorodiamantane

1-Chlorodiamantane

Cat. No.: B14691802
M. Wt: 222.75 g/mol
InChI Key: BUQLKGIRMPNVPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorodiamantane is a derivative of diamantane, a member of the diamondoid family. Diamondoids are cage hydrocarbons that resemble the diamond lattice structure. This compound is characterized by the substitution of one hydrogen atom with a chlorine atom, resulting in a compound with unique chemical and physical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorodiamantane can be synthesized through the chlorination of diamantane. The process involves the use of aluminum chloride and acetyl chloride at low temperatures (0°C) to yield equal amounts of 1- and 4-chlorodiamantane . Another method involves the use of chlorosulfonic acid at -5°C, which predominantly yields the 1-chloro isomer .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Chlorodiamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Organolithium reagents, Grignard reagents, and other nucleophiles.

    Oxidation: Concentrated sulfuric acid at elevated temperatures (75°C).

    Reduction: Hydrogenation catalysts and reducing agents.

Major Products:

    Substitution: Various substituted diamondoids.

    Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol.

    Reduction: Diamantane and its derivatives

Mechanism of Action

The mechanism of action of 1-chlorodiamantane involves its interaction with various molecular targets and pathways. The chlorine atom’s presence enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. The exact pathways depend on the specific application and the nature of the target molecules .

Properties

Molecular Formula

C14H19Cl

Molecular Weight

222.75 g/mol

IUPAC Name

1-chloropentacyclo[7.3.1.14,12.02,7.06,11]tetradecane

InChI

InChI=1S/C14H19Cl/c15-14-6-8-2-10-9-1-7(4-12(10)14)5-13(14)11(9)3-8/h7-13H,1-6H2

InChI Key

BUQLKGIRMPNVPF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C4C1C5CC(C4)CC3(C5C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.